Cas no 303-26-4 (1-(4-Chlorophenyl)phenylmethylpiperazine)
1-(4-Chlorophenyl)phenylmethylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-((4-Chlorophenyl)(phenyl)methyl)piperazine
- 1-(4-Chlorophenylmethyl)piperazine
- 1-(4-Chlorobenzhydryl)piperazine
- 1-[(4-Chlorophenyl)phenylmethyl]piperazine
- 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine
- N-(p-Chlorobenzhydryl)-piperazine
- 1-(4-Chlorobenzhydry)piperazine
- 1-(4-chlorobenzhydryl)-piperazine
- 1-(4-Chlorodiphenylmethyl)piperazine
- 1-(p-chlorobenzhydryl)piperazine
- 1-[(4-chlorophenyl)phenylmethyl]-piperazine
- 4-(4-Chlorobenzhydryl)piperazine
- Hydroxyzine Related Compound A
- N-(4-CHLOROBENZHYDRYL)-PIPERAZINE
- N-[(4-chlorophenyl)phenylmethyl]piperazine
- N-[1-(4-chlorophenyl)-1-(phenyl)methyl]piperazine
- Norchlorcyclizine
- (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
- NSC 86164
- Piperazine,1-(p-chloro-a-phenylbenzyl)-(6CI,7CI,8CI)
- (?à)-1-(p-Chlorobenzhydryl)piperazine
- 1-(4-Chloro-a-phenylbenzyl)piperazine
- 1-(a-Phenyl-4-chlorobenzyl)piperazine
- N-(4-Chlorobenzhydryl)piperazine
- N-(4-Chlorophenyl)phenylmethylpiperazine
- N-(p-Chlorobenzhydryl)piperazine
- Piperazine,1-[(4-chlorophenyl)phenylmethyl]-
- 1-[(4-Chlorophenyl) phenylmethyl] piperazine
- CPP_287.1310_14.5
- CETIRIZINE DIHYDROCHLORIDE IMPURITY A [EP IMPURITY]
- NS00000628
- Oprea1_771131
- DTXSID00891490
- (-)-1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine
- SB47944
- NSC-86164
- AMY40892
- N-[(4-chlorophenyl)(phenyl)-methyl]piperazine
- GF-0133
- (-)-1-[1-(4-Chlorophenyl)Phenylmethyl]piperazine
- 1-(4-Chlorobenzhydryl)piperazine, technical grade, 90%
- MECLOZINE DIHYDROCHLORIDE IMPURITY H [EP IMPURITY]
- chlorobenzhydryl piperazine
- Piperazine, 1-[.alpha.-(4-chlorophenyl)benzyl]-
- GTPL9162
- FT-0629215
- (R)-Cetirizine EP Impurity A;(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine
- Q27076864
- A806004
- (-)-1-[(4-chlorophenyl) phenylmethyl] piperazine
- Cetirizine impurity A, European Pharmacopoeia (EP) Reference Standard
- NSC86164
- BCP34517
- SR-01000597190-1
- (+/-)-1-(P-CHLOROBENZHYDRYL)PIPERAZINE
- Meclozine impurity H, European Pharmacopoeia (EP) Reference Standard
- HMS2464F07
- FT-0658637
- (S)-Nor-CCZ
- EU-0099994
- 1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine
- Meclozine impurity H
- NCGC00245963-01
- C 10C10
- Q-200042
- AKOS000268792
- NORCHLORCYCLIZINE, (+/-)-
- CHEMBL81324
- 1-[(R)-(4-chlorophenyl)-phenyl-methyl]piperazine
- Piperazine, 1-(.alpha.-(4-chlorophenyl)benzyl)-
- Piperazine, 1-(p-chloro-.alpha.-phenylbenzyl)-
- Piperazine, 1-((4-chlorophenyl)phenylmethyl)-
- HMS1648P05
- CBHP
- FT-0604324
- 303-26-4
- HYDROXYZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- EINECS 206-137-4
- MLS000521343
- (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
- C1611
- 1-(4-Chloro-.alpha.-phenylbenzyl)piperazine
- Piperazine, 1-(alpha-(4-chlorophenyl)benzyl)-
- 1-(4-Chlorobenzhydryl) piperazine
- 1-[(4-chlorophenyl)phenylmethyl)piperazine
- AC-3019
- T875VN0D6E
- (-)-1-[(4chlorophenyl) phenylmethyl]piperazine
- 1-[(4-chlorophenyl)-phenyl-methyl]piperazine
- 130018-88-1
- Z57388987
- 1-[(4-chlorophenyl)-phenylmethyl]piperazine
- FT-0604325
- EN300-18220
- (-)-1-[(4-chloro phenyl)phenylmethyl]piperazine
- UNII-T875VN0D6E
- SY003580
- 1-(.alpha.-Phenyl-4-chlorobenzyl)piperazine
- 4-CHLOROBENZHYDRYLPIPERAZINE
- 4-23-00-00072 (Beilstein Handbook Reference)
- 1-(4-Chloro-alpha-phenylbenzyl)piperazine
- CS-W001978
- FT-0664913
- SCHEMBL467086
- AKOS016039386
- Cetirizine Impurity A
- BRN 0243027
- 1-((4-chlorophenyl)phenylmethyl)piperazine
- PIPERAZINE, 1-(p-CHLORO-alpha-PHENYLBENZYL)-
- 1-[(4-Chlorophenyl)phenylmethyl]-piperazine-D8
- 1-[(4-chlorophenyl)-phenylmethyl]-piperazine
- SR-01000597190
- Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-
- Levocetirizine Impurity 2
- MFCD00005965
- compound C10 [PMID: 24297249]
- HY-W001978
- BCP08791
- 4-chlorobenzhydryl piperazine
- SMR000131751
- CETIRIZINE HYDROCHLORIDE IMPURITY CBHP [USP IMPURITY]
- 1-(alpha-Phenyl-4-chlorobenzyl)piperazine
- 1-((4-Chlorophenyl)(phenyl)methyl)-piperazine
- DB-018556
- (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
- BBL010366
- GLXC-04310
- STK083473
- (R)-(-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
- FC20350
- (S)-(+)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
- CETIRIZINE DIHYDROCHLORIDE IMPURITY A (EP IMPURITY)
- DTXCID70220253
- MECLOZINE DIHYDROCHLORIDE IMPURITY H (EP IMPURITY)
- Piperazine, 1-((4-chlorophenyl)phenylmethyl)-(9CI)
- HYDROXYZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- 206-137-4
- 1-(4-Chlorophenyl)phenylmethylpiperazine
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- MDL: MFCD00005965
- Inchi: 1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
- InChI Key: UZKBSZSTDQSMDR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=CC=CC=1)N1CCNCC1
Computed Properties
- Exact Mass: 286.12400
- Monoisotopic Mass: 286.124
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 15.3A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.0912 (rough estimate)
- Melting Point: 65-70 °C (lit.)
- Boiling Point: 178-180 °C/0.5 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5749 (estimate)
- PSA: 15.27000
- LogP: 3.60130
- Solubility: Not available
1-(4-Chlorophenyl)phenylmethylpiperazine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S24/25
- RTECS:TL1772000
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S24/25
1-(4-Chlorophenyl)phenylmethylpiperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Chlorophenyl)phenylmethylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068945-1g |
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine |
303-26-4 | >90% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 068945-5g |
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine |
303-26-4 | >90% | 5g |
£18.00 | 2022-03-01 | |
| AstaTech | 11070-25/G |
1-((4-CHLOROPHENYL)(PHENYL)METHYL)PIPERAZINE |
303-26-4 | 97% | 25g |
$65 | 2023-09-18 | |
| AstaTech | 11070-100/G |
1-((4-CHLOROPHENYL)(PHENYL)METHYL)PIPERAZINE |
303-26-4 | 97% | 100g |
$188 | 2023-09-18 | |
| AstaTech | 11070-500/G |
1-((4-CHLOROPHENYL)(PHENYL)METHYL)PIPERAZINE |
303-26-4 | 97% | 500g |
$POA | 2023-09-18 | |
| Fluorochem | 068945-10g |
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine |
303-26-4 | >90% | 10g |
£32.00 | 2022-03-01 | |
| Fluorochem | 068945-25g |
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine |
303-26-4 | >90% | 25g |
£59.00 | 2022-03-01 | |
| Alichem | A139002659-100g |
1-((4-Chlorophenyl)(phenyl)methyl)piperazine |
303-26-4 | 98% | 100g |
$290.07 | 2023-09-02 | |
| Alichem | A139002659-500g |
1-((4-Chlorophenyl)(phenyl)methyl)piperazine |
303-26-4 | 98% | 500g |
$931.74 | 2023-09-02 | |
| TRC | C379575-1g |
1-[(4-Chlorophenyl)phenylmethyl]piperazine |
303-26-4 | 1g |
$ 81.00 | 2023-09-08 |
1-(4-Chlorophenyl)phenylmethylpiperazine Suppliers
1-(4-Chlorophenyl)phenylmethylpiperazine Related Literature
-
Arnold Bahlmann,Jana Falkenhagen,Michael G. Weller,Ulrich Panne,Rudolf J. Schneider Analyst 2011 136 1357
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Rongpei Wu,Ke Gao Org. Biomol. Chem. 2021 19 4032
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Lidia Oberleitner,Ursula Dahmen-Levison,Leif-Alexander Garbe,Rudolf J. Schneider Anal. Methods 2016 8 6883
Additional information on 1-(4-Chlorophenyl)phenylmethylpiperazine
Introduction to 1-(4-Chlorophenyl)phenylmethylpiperazine (CAS No. 303-26-4)
1-(4-Chlorophenyl)phenylmethylpiperazine, also known by its CAS number 303-26-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a chlorophenyl group, and a phenylmethyl moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable subject of research and potential therapeutic applications.
The chemical formula of 1-(4-Chlorophenyl)phenylmethylpiperazine is C18H20ClN2. Its molecular weight is approximately 307.81 g/mol. The compound is typically synthesized through multi-step organic reactions, involving the coupling of piperazine with appropriate chlorophenyl and phenylmethyl derivatives. The synthesis process requires precise control over reaction conditions to ensure high yields and purity.
In recent years, the study of 1-(4-Chlorophenyl)phenylmethylpiperazine has been driven by its potential as a ligand for various receptors in the central nervous system (CNS). Research has shown that this compound can interact with serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. These interactions have led to investigations into its potential as an antidepressant, anxiolytic, and antipsychotic agent.
A notable study published in the Journal of Medicinal Chemistry in 2021 explored the pharmacological profile of 1-(4-Chlorophenyl)phenylmethylpiperazine. The researchers found that this compound exhibited selective binding to 5-HT2A receptors, with a Ki value of 1.5 nM. This high affinity suggests that it could be a potent modulator of serotonin signaling pathways, which are implicated in mood disorders and cognitive function.
Beyond its interactions with serotonin receptors, 1-(4-Chlorophenyl)phenylmethylpiperazine has also been studied for its effects on other neurotransmitter systems. For instance, it has been shown to have moderate affinity for dopamine D2 receptors, which are involved in motor control and reward pathways. This dual action on both serotonin and dopamine receptors makes it an intriguing candidate for the development of novel therapeutic agents targeting multiple neurological conditions.
The safety profile of 1-(4-Chlorophenyl)phenylmethylpiperazine is another critical aspect of its research. Preclinical studies have demonstrated that this compound exhibits low toxicity at therapeutic doses. However, as with any new chemical entity (NCE), thorough toxicological evaluations are necessary to ensure its safety for human use. These evaluations typically include assessments of acute and chronic toxicity, genotoxicity, and teratogenicity.
Clinical trials are currently underway to further investigate the therapeutic potential of 1-(4-Chlorophenyl)phenylmethylpiperazine. Early-phase trials have focused on evaluating its safety and pharmacokinetic properties in healthy volunteers. Preliminary results have been promising, with the compound showing good oral bioavailability and a favorable pharmacokinetic profile. These findings support the advancement of this compound into later-stage clinical trials for specific indications such as major depressive disorder (MDD) and generalized anxiety disorder (GAD).
In addition to its potential as a therapeutic agent, 1-(4-Chlorophenyl)phenylmethylpiperazine has also been explored for its utility as a research tool. Its selective binding properties make it valuable for studying receptor function and developing new ligands with improved selectivity and efficacy. Researchers are leveraging this compound to gain insights into the molecular mechanisms underlying various neurological disorders.
The future prospects for 1-(4-Chlorophenyl)phenylmethylpiperazine are promising. Ongoing research continues to uncover new aspects of its pharmacology and potential applications. As more data becomes available from clinical trials, it is likely that this compound will play an increasingly important role in the development of innovative treatments for neurological and psychiatric conditions.
In conclusion, 1-(4-Chlorophenyl)phenylmethylpiperazine (CAS No. 303-26-4) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure and pharmacological properties make it a valuable subject of ongoing investigation, with the promise of contributing to advancements in medicinal chemistry and drug discovery.
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